1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Description

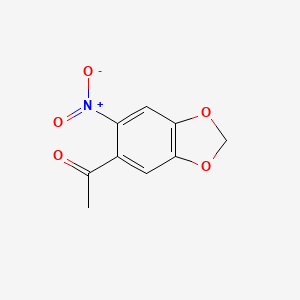

Structure

3D Structure

Properties

IUPAC Name |

1-(6-nitro-1,3-benzodioxol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-5(11)6-2-8-9(15-4-14-8)3-7(6)10(12)13/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQONDGIXVHVIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204666 | |

| Record name | 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56136-84-6 | |

| Record name | 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56136-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056136846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(6-NITRO-1,3-BENZODIOXOL-5-YL)ETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL3R95RDL8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

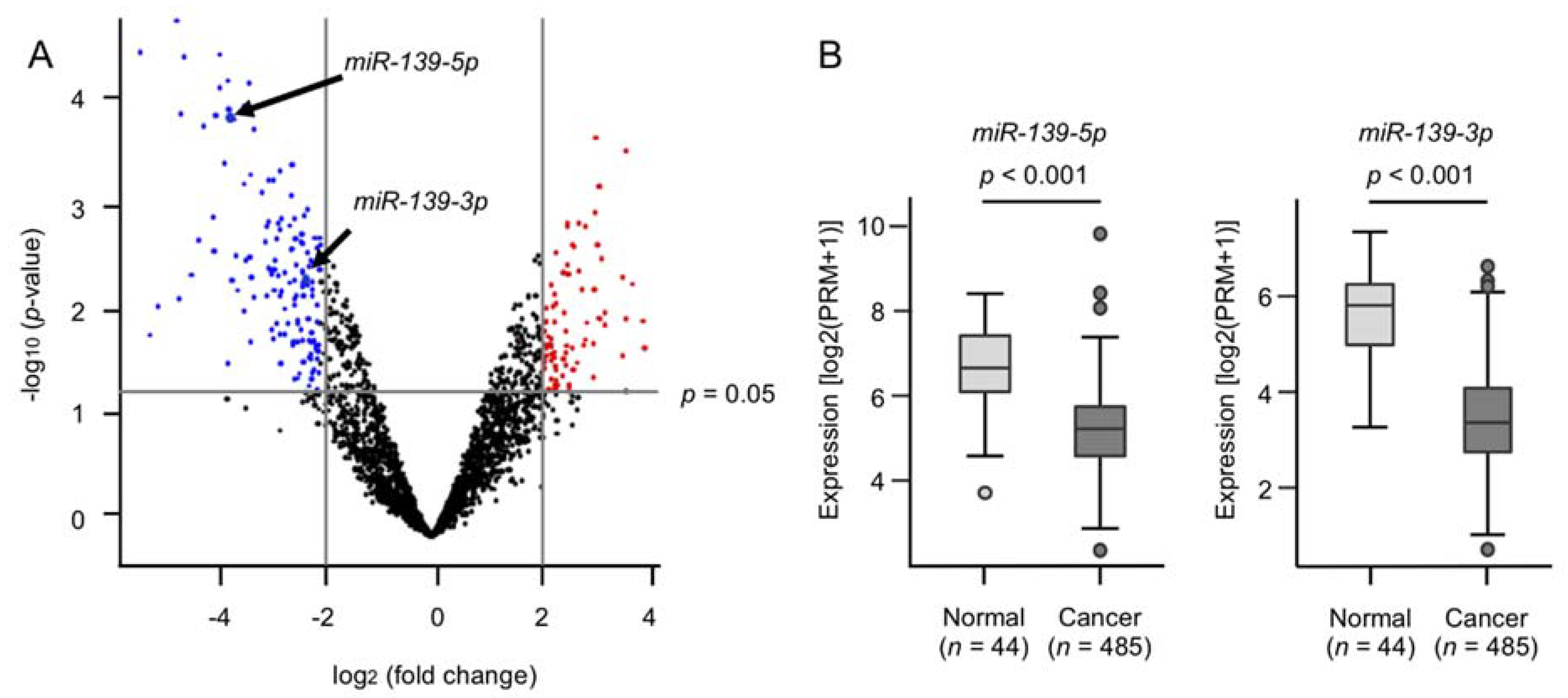

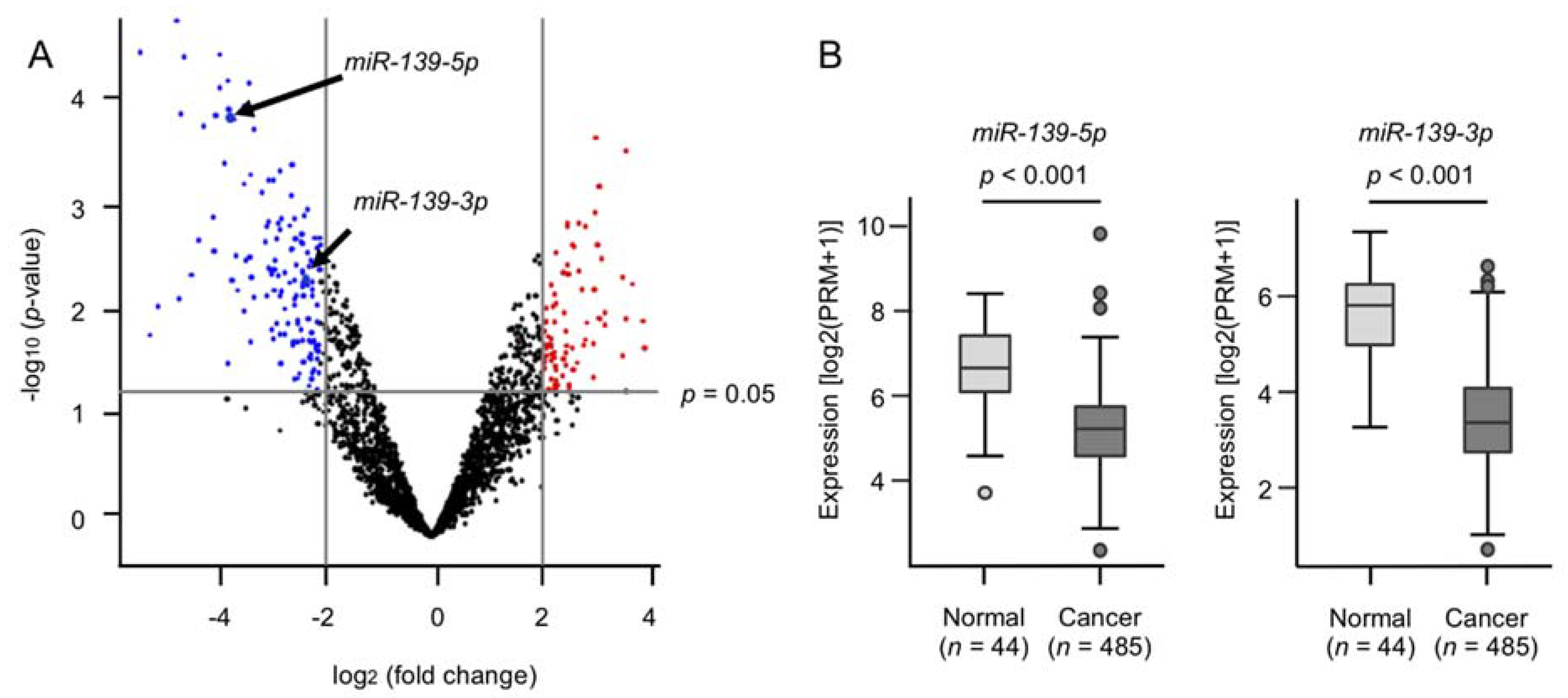

Foundational & Exploratory

The Unambiguous Assignment: A Technical Guide to the Structural Elucidation of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the complete structural elucidation of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone, a key intermediate in synthetic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It details the strategic application and interpretation of a suite of modern spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full complement of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is emphasized, creating a self-validating logic train from molecular formula to final, confirmed structure. By integrating foundational principles with field-proven insights, this guide serves as a masterclass in solving complex molecular puzzles with confidence and scientific rigor.

Introduction: The Imperative for Rigorous Characterization

This compound (molecular formula C₉H₇NO₅) is a substituted aromatic ketone of significant interest in organic synthesis.[1][2] Its structure incorporates the 1,3-benzodioxole (or methylenedioxy) moiety fused to a benzene ring, which is further functionalized with both a nitro group and an acetyl group. This compound serves as a critical precursor in the synthesis of various target molecules, including analogues of pharmacologically active compounds.[3]

Given its role as a foundational building block, absolute certainty of its molecular structure is paramount. Specifically, the regiochemistry of the substituents on the aromatic ring—the precise placement of the acetyl and nitro groups relative to each other and the fused dioxole ring—must be confirmed without ambiguity. Any misinterpretation of this substitution pattern could lead to the incorrect synthesis of downstream targets, wasting significant resources and invalidating subsequent research.

This guide outlines the logical workflow for its complete structural verification, demonstrating how a multi-technique spectroscopic approach provides overlapping, self-reinforcing data points that culminate in a single, undeniable structural assignment.

The Analytical Strategy: A Multi-Pronged Approach

No single analytical technique can provide the complete structural picture. A robust elucidation strategy relies on assembling complementary pieces of information from different methods. Each experiment is chosen to answer a specific question, and the collective data are used to solve the puzzle.

Our approach is hierarchical:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present.

-

1D Nuclear Magnetic Resonance (¹H, ¹³C & DEPT-135 NMR): To inventory the unique proton and carbon environments and determine the number of protons attached to each carbon.

-

2D Nuclear Magnetic Resonance (COSY, HSQC, HMBC): To establish the connectivity of the molecular skeleton, piece together the fragments, and, crucially, confirm the substituent regiochemistry.

Caption: Overall workflow for the structural elucidation of this compound.

Data Acquisition & Interpretation: Building the Molecule

For the purposes of this guide, we will work with a realistic, predicted dataset derived from empirical data of analogous compounds.[4][5][6][7] This approach allows for a clear, pedagogical demonstration of the interpretation process.

Mass Spectrometry: Establishing the Formula

The first step is to confirm the elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

-

Expected Result: The HRMS (ESI+) would show a molecular ion peak [M+H]⁺ at m/z 210.0397, corresponding to the molecular formula C₉H₈NO₅⁺. The base peak in an EI spectrum would likely arise from the characteristic alpha-cleavage of the acetyl group.[8]

-

Interpretation: The loss of the methyl group (•CH₃, 15 Da) would yield a stable acylium ion [M-15]⁺ at m/z 194. This observation confirms the presence of a methyl ketone moiety.

Table 1: Predicted Mass Spectrometry Data

| Ion Type | Calculated m/z | Interpretation |

|---|---|---|

| [M]⁺• | 209.0324 | Molecular Ion |

| [M-CH₃]⁺ | 194.0246 | Loss of methyl radical from acetyl group |

| [M-NO₂]⁺ | 163.0446 | Loss of nitro group |

Experimental Protocol: ESI Mass Spectrometry

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use an electrospray ionization (ESI) source in positive ion mode.

-

Analysis: Infuse the sample solution into the mass spectrometer and acquire the full scan spectrum, typically over a range of m/z 50-500.

-

Data Processing: Determine the accurate mass of the molecular ion and use software to calculate the most probable elemental composition.

Infrared Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a rapid and definitive confirmation of the key functional groups hypothesized from the molecular formula.

-

Expected Result: The spectrum will be dominated by strong, characteristic absorption bands.

-

Interpretation:

-

~1685 cm⁻¹: A strong, sharp peak indicative of a conjugated ketone (C=O stretch). The conjugation to the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[9]

-

~1520 cm⁻¹ and ~1350 cm⁻¹: Two very strong peaks characteristic of an aromatic nitro group (NO₂) asymmetric and symmetric stretches, respectively.[10]

-

~1260 cm⁻¹ and ~1040 cm⁻¹: Strong bands corresponding to the asymmetric and symmetric C-O-C stretches of the methylenedioxy ether group.

-

~3100-3000 cm⁻¹: Weak to medium peaks from the aromatic C-H stretches.

-

~2900 cm⁻¹: Weak peak from the aliphatic C-H stretch of the acetyl methyl group.

-

Table 2: Characteristic IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1685 | Strong, Sharp | C=O Stretch (Aryl Ketone) |

| ~1520 | Very Strong | Asymmetric NO₂ Stretch |

| ~1350 | Very Strong | Symmetric NO₂ Stretch |

| ~1260 | Strong | Asymmetric C-O-C Stretch (Ether) |

| ~1040 | Strong | Symmetric C-O-C Stretch (Ether) |

Experimental Protocol: ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the spectrum.

-

Data Processing: The software automatically subtracts the background from the sample spectrum. Label the significant peaks.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Blueprint

NMR is the cornerstone of structure elucidation, providing a detailed map of the carbon and proton framework.

Table 3: Predicted ¹H and ¹³C NMR Data (400 MHz, CDCl₃)

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Integration | DEPT-135 |

|---|---|---|---|---|---|

| 1 | 149.5 | - | - | - | Quaternary C |

| 2 | 153.0 | - | - | - | Quaternary C |

| 3 | 109.0 | 7.75 | s | 1H | CH (Up) |

| 4 | 108.5 | 7.20 | s | 1H | CH (Up) |

| 5 | 135.0 | - | - | - | Quaternary C |

| 6 | 142.0 | - | - | - | Quaternary C |

| 7 (O-C H₂-O) | 103.0 | 6.15 | s | 2H | CH₂ (Down) |

| 8 (C =O) | 196.0 | - | - | - | Quaternary C |

| 9 (C H₃) | 29.0 | 2.60 | s | 3H | CH₃ (Up) |

(Note: Chemical shifts are estimated. Actual values may vary slightly.)

3.3.1. 1D NMR Analysis (¹H, ¹³C, DEPT-135)

The initial 1D NMR experiments provide an inventory of the atoms.

-

¹H NMR Interpretation:

-

δ 7.75 (1H, s) & δ 7.20 (1H, s): Two singlets in the aromatic region. The fact that they are singlets immediately indicates they have no adjacent proton neighbors. This is a crucial clue, suggesting a 1,2,4,5-tetrasubstituted benzene ring pattern. The downfield shift (7.75 ppm) is characteristic of a proton ortho or para to a strong electron-withdrawing group like a nitro or acetyl group.

-

δ 6.15 (2H, s): A sharp singlet integrating to two protons. This is the classic signature of the two equivalent protons of the methylenedioxy (-O-CH₂-O-) group.

-

δ 2.60 (3H, s): A singlet integrating to three protons in the aliphatic region, characteristic of the methyl group of an acetyl moiety (CH₃-C=O).

-

-

¹³C NMR Interpretation:

-

The spectrum shows 9 distinct carbon signals, matching the molecular formula.

-

δ 196.0: A signal in the far downfield region, typical for a ketone carbonyl carbon.

-

δ 153.0 - 108.5: Six signals in the aromatic/olefinic region, consistent with the benzodioxole ring system.

-

δ 103.0: The signal for the methylenedioxy carbon (-O-C H₂-O-).

-

δ 29.0: An upfield signal corresponding to the acetyl methyl carbon.

-

-

DEPT-135 Interpretation: This experiment differentiates carbon types.[1][11]

-

Positive Signals (CH, CH₃): Peaks at δ 109.0, 108.5, and 29.0 confirm one CH₃ group and two aromatic CH groups.

-

Negative Signal (CH₂): The peak at δ 103.0 confirms it is a CH₂ group.

-

Absent Signals (Quaternary C): The signals at δ 196.0, 153.0, 149.5, 142.0, and 135.0 are absent, confirming they are quaternary carbons (carbons with no attached protons).

-

Summary of 1D NMR Findings: We have identified all the required fragments: one CH₃ group, one C=O group, one CH₂ group (part of an O-CH₂-O unit), two aromatic CH groups, and four quaternary aromatic carbons. The challenge now is to assemble them correctly.

3.3.2. 2D NMR Analysis: Assembling the Pieces

2D NMR experiments reveal through-bond correlations, allowing us to definitively connect the fragments identified in the 1D spectra.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled (typically through 2 or 3 bonds).

-

Expected Result: In this specific molecule, no cross-peaks would be observed.

-

Interpretation: The absence of correlations confirms that the two aromatic protons (7.75 and 7.20 ppm) are not adjacent to each other. It also confirms that the methylenedioxy and acetyl protons are isolated spin systems, which is consistent with our hypothesis. This is a powerful piece of negative evidence.

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation).[7]

-

Expected Result: Cross-peaks will connect the proton signals on one axis to the carbon signals on the other.

-

Interpretation:

-

δ 7.75 (¹H) will correlate to δ 109.0 (¹³C).

-

δ 7.20 (¹H) will correlate to δ 108.5 (¹³C).

-

δ 6.15 (¹H) will correlate to δ 103.0 (¹³C).

-

δ 2.60 (¹H) will correlate to δ 29.0 (¹³C).

-

-

This experiment definitively assigns the protonated carbons, leaving only the quaternary carbons to be placed.

-

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the full structure. It shows correlations between protons and carbons over two to three bonds (²J and ³J), allowing us to link the fragments together and probe the connectivity around the quaternary carbons.[12]

-

Expected Result & Interpretation (Key Correlations):

-

Acetyl Group Placement: The acetyl protons (H-9, δ 2.60) will show a strong correlation to the carbonyl carbon (C-8, δ 196.0, a ²J coupling). Crucially, they will also show a correlation to an aromatic quaternary carbon (C-5, δ 135.0, a ³J coupling). This proves the acetyl group is attached to the benzene ring at position 5.

-

Methylenedioxy Group Confirmation: The methylenedioxy protons (H-7, δ 6.15) will show correlations to the two quaternary carbons they are attached to via the oxygen atoms (C-1, δ 149.5 and C-2, δ 153.0). This confirms the O-CH₂-O linkage to the aromatic ring.

-

Aromatic Proton Placement (The Final Proof): The placement of the two isolated aromatic protons relative to the substituents is the final piece of the puzzle.

-

The downfield aromatic proton (H-3, δ 7.75) will show a three-bond (³J) correlation to the quaternary carbon C-5 (δ 135.0), which we already know holds the acetyl group. It will also show a two-bond (²J) correlation to the quaternary carbon C-2 (δ 153.0).

-

The upfield aromatic proton (H-4, δ 7.20) will show a three-bond (³J) correlation to the quaternary carbon C-6 (δ 142.0), which must therefore be the position of the nitro group. It will also show a two-bond (²J) correlation to C-1 (δ 149.5).

-

-

-

These HMBC correlations, illustrated below, create an undeniable network of connectivity, confirming the this compound structure.

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program.

-

¹³C{¹H} NMR: Acquire the proton-decoupled carbon spectrum.

-

DEPT-135: Run the DEPT-135 pulse sequence to differentiate carbon multiplicities.

-

-

2D Spectra Acquisition:

-

Acquire COSY, HSQC, and HMBC spectra using standard, gradient-selected pulse programs. Optimize acquisition parameters (e.g., number of scans, spectral width) based on the 1D spectra.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using appropriate software. Calibrate the spectra using the TMS signal.

Conclusion: The Final, Validated Structure

By systematically integrating data from Mass Spectrometry, IR Spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, the structure of this compound is unambiguously confirmed. MS and IR established the molecular formula and the presence of the required functional groups. 1D NMR provided an inventory of all proton and carbon environments. Finally, 2D NMR, particularly the HMBC experiment, served as the definitive tool to piece together the molecular fragments and establish the precise 1,2,4,5-substitution pattern on the aromatic ring. This rigorous, self-validating workflow exemplifies the gold standard for molecular structure elucidation in modern chemical research.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.

-

Wikipedia. (2023). Spectral Database for Organic Compounds. Retrieved from [Link].

-

re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link].

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. Retrieved from [Link].

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link].

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link].

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link].

-

ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Retrieved from [Link].

-

PubChemLite. (n.d.). This compound. Retrieved from [Link].

-

Jasinski, J. P., et al. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o383. Retrieved from [Link].

-

SpectraBase. (n.d.). 3',4'-(Methylenedioxy)acetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link].

-

LookChem. (n.d.). Ethanone,1-(6-nitro-1,3-benzodioxol-5-yl)- CAS NO.56136-84-6. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). Naphthalene, 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-, (1S-cis)-. PubChem Compound Summary for CID 10223. Retrieved from [Link].

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link].

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link].

-

National Center for Biotechnology Information. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3469. Retrieved from [Link].

-

YouTube. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation. Retrieved from [Link].

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. CAS 56136-84-6: this compound [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. 3,4-Methylenedioxyacetophenone(3162-29-6) 13C NMR spectrum [chemicalbook.com]

- 6. 3',4'-(Methylenedioxy)acetophenone|3162-29-6 [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 9. 1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene | C15H24 | CID 101708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C9H7NO5) [pubchemlite.lcsb.uni.lu]

- 11. mdpi.com [mdpi.com]

- 12. Spectral Database for Organic Compounds | re3data.org [re3data.org]

An In-depth Technical Guide to the Synthesis of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Introduction

1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone, also known as 3,4-(Methylenedioxy)-6-nitroacetophenone, is a valuable chemical intermediate in the fields of medicinal chemistry and organic synthesis.[1] Its molecular structure, featuring a benzodioxole moiety with both nitro and acetyl groups, provides a versatile scaffold for the development of more complex molecules.[1][2] The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, making this compound a key precursor in the synthesis of various pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this important compound, detailing the underlying chemical principles and offering practical, field-proven insights for researchers, scientists, and drug development professionals.

Primary Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, desired scale, and safety considerations. The most prominent and well-documented methods involve either the nitration of a pre-existing acetophenone derivative or the introduction of the acetyl group onto a nitrated benzodioxole scaffold.

Pathway 1: Electrophilic Nitration of 1-(1,3-Benzodioxol-5-yl)ethanone

This is arguably the most direct and commonly employed route. It begins with the commercially available 1-(1,3-benzodioxol-5-yl)ethanone (also known as 3',4'-(methylenedioxy)acetophenone or acetopiperone).[2][3] The core of this pathway is the electrophilic aromatic substitution, specifically nitration, of the benzodioxole ring.

Mechanistic Considerations

The methylenedioxy and acetyl groups on the benzene ring are directing groups in electrophilic aromatic substitution. The methylenedioxy group is an ortho, para-director and an activating group, while the acetyl group is a meta-director and a deactivating group. The nitration will predominantly occur at the position ortho to the activating methylenedioxy group and meta to the deactivating acetyl group, which corresponds to the desired position 6.

Experimental Protocol

A detailed procedure for the nitration of an acetophenone derivative is as follows:

-

Preparation of the Nitrating Mixture: A cooled nitrating mixture is prepared by cautiously adding concentrated nitric acid to concentrated sulfuric acid. This process generates the highly electrophilic nitronium ion (NO₂⁺). It is crucial to maintain a low temperature during this addition to prevent unwanted side reactions and ensure safety.[4]

-

Dissolution of the Starting Material: 1-(1,3-Benzodioxol-5-yl)ethanone is dissolved in a suitable solvent, often concentrated sulfuric acid, and the solution is cooled to a low temperature (typically 0 to -7 °C) in an ice-salt bath.[4]

-

Nitration Reaction: The pre-cooled nitrating mixture is added dropwise to the solution of the acetophenone derivative while vigorously stirring and maintaining the low temperature.[4] The reaction is typically monitored for completion using thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product.[4][5] The precipitate is then collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound as a crystalline solid.[4][5]

Table 1: Reagents and Conditions for Pathway 1

| Step | Reagent(s) | Conditions | Purpose |

| 1 | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 0-5 °C | Generation of nitronium ion (NO₂⁺) |

| 2 | 1-(1,3-Benzodioxol-5-yl)ethanone, Concentrated Sulfuric Acid | 0 to -7 °C | Preparation of the substrate solution |

| 3 | Nitrating Mixture | Dropwise addition, maintain 0 to -7 °C, stirring | Electrophilic aromatic substitution |

| 4 | Crushed Ice, Water | Quenching, Precipitation | Isolation of the crude product |

| 5 | Ethanol (or other suitable solvent) | Recrystallization | Purification of the final product |

Pathway 2: Acylation of 4-Nitro-1,2-methylenedioxybenzene

An alternative strategy involves the introduction of the acetyl group onto a pre-nitrated benzodioxole ring. This approach starts with 4-nitro-1,2-methylenedioxybenzene (also known as 5-nitro-1,3-benzodioxole), which can be synthesized by the nitration of 1,3-benzodioxole.[6]

Mechanistic Considerations

This pathway utilizes a Friedel-Crafts acylation reaction.[7] The nitro group is a strong deactivating group, which makes the aromatic ring less reactive towards electrophilic substitution. However, the acylation will be directed to the position ortho to the activating methylenedioxy group and meta to the deactivating nitro group.

Experimental Protocol

-

Preparation of the Acylating Agent: The electrophile for the acylation is typically an acylium ion, generated in situ from an acylating agent like acetyl chloride or acetic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7][8]

-

Reaction Setup: 4-Nitro-1,2-methylenedioxybenzene is dissolved in an appropriate inert solvent (e.g., dichloromethane or nitrobenzene). The Lewis acid catalyst is then added, and the mixture is cooled.

-

Acylation Reaction: The acylating agent (acetyl chloride or acetic anhydride) is added dropwise to the cooled mixture. The reaction is typically stirred at a controlled temperature until completion, as monitored by TLC. It is important to note that a stoichiometric amount of the Lewis acid is often required because the product ketone can form a complex with it.[7]

-

Work-up and Isolation: The reaction is quenched by carefully pouring it into a mixture of ice and hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute base solution (like sodium bicarbonate), and brine, and then dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: After removing the solvent under reduced pressure, the crude product is purified, typically by column chromatography or recrystallization, to afford this compound.

Table 2: Reagents and Conditions for Pathway 2

| Step | Reagent(s) | Conditions | Purpose |

| 1 | Acetyl Chloride or Acetic Anhydride, Aluminum Chloride (AlCl₃) | Anhydrous, inert solvent | Generation of the acylium ion |

| 2 | 4-Nitro-1,2-methylenedioxybenzene, Inert Solvent | Cooling | Preparation of the substrate solution |

| 3 | Acylating Agent/Lewis Acid Complex | Dropwise addition, controlled temperature, stirring | Friedel-Crafts acylation |

| 4 | Ice, Hydrochloric Acid, Water, Sodium Bicarbonate | Quenching, Extraction | Decomposition of catalyst complex and initial purification |

| 5 | Silica Gel or Suitable Solvent | Column Chromatography or Recrystallization | Purification of the final product |

Pathway 3: Grignard Reaction with 6-Nitro-1,3-benzodioxole-5-carbonitrile

A less common but viable route involves the use of an organometallic reagent, specifically a Grignard reagent, to introduce the acetyl group. This pathway starts with 6-nitro-1,3-benzodioxole-5-carbonitrile.

Mechanistic Considerations

The Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) acts as a nucleophile and attacks the electrophilic carbon of the nitrile group. This addition forms an intermediate imine salt, which upon acidic hydrolysis, yields the desired ketone.[9]

Experimental Protocol

-

Preparation of the Grignard Reagent: Methylmagnesium bromide is either purchased or prepared by reacting methyl bromide with magnesium turnings in an anhydrous ether solvent under an inert atmosphere.

-

Reaction with the Nitrile: The solution of 6-nitro-1,3-benzodioxole-5-carbonitrile in an anhydrous solvent (e.g., THF or diethyl ether) is cooled in an ice bath. The Grignard reagent is then added dropwise under an inert atmosphere. The reaction mixture is typically stirred for a period to ensure complete formation of the imine intermediate.

-

Hydrolysis: The reaction is carefully quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄). This step hydrolyzes the intermediate imine to the ketone.[9]

-

Work-up and Isolation: The product is extracted into an organic solvent. The organic layer is washed with water and brine, and then dried.

-

Purification: The solvent is evaporated, and the resulting crude product is purified by column chromatography or recrystallization.

Table 3: Reagents and Conditions for Pathway 3

| Step | Reagent(s) | Conditions | Purpose |

| 1 | Methyl Bromide, Magnesium Turnings, Anhydrous Ether | Inert atmosphere | Preparation of the Grignard reagent |

| 2 | 6-Nitro-1,3-benzodioxole-5-carbonitrile, Grignard Reagent | Anhydrous solvent, inert atmosphere, cooling | Nucleophilic addition to the nitrile |

| 3 | Aqueous Acid (e.g., HCl) | Slow addition, cooling | Hydrolysis of the imine intermediate |

| 4 | Organic Solvent, Water, Brine | Extraction, Washing | Isolation of the crude product |

| 5 | Silica Gel or Suitable Solvent | Column Chromatography or Recrystallization | Purification of the final product |

Visualizing the Synthetic Pathways

Pathway 1: Nitration of 1-(1,3-Benzodioxol-5-yl)ethanone

Caption: Nitration of the pre-existing acetophenone.

Pathway 2: Friedel-Crafts Acylation

Caption: Acylation of the nitrated benzodioxole.

Pathway 3: Grignard Reaction

Caption: Grignard reaction followed by hydrolysis.

Conclusion

The synthesis of this compound is a critical process for obtaining a versatile intermediate in organic and medicinal chemistry. The choice of the synthetic pathway—be it the direct nitration of 1-(1,3-benzodioxol-5-yl)ethanone, the Friedel-Crafts acylation of 4-nitro-1,2-methylenedioxybenzene, or the Grignard reaction with 6-nitro-1,3-benzodioxole-5-carbonitrile—will be dictated by factors such as starting material availability, scalability, and the specific expertise of the research team. Each method presents its own set of advantages and challenges, and a thorough understanding of the underlying chemical principles is paramount for successful and efficient synthesis. This guide has provided an in-depth overview of these key pathways, offering both theoretical insights and practical considerations to aid researchers in their synthetic endeavors.

References

-

Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

-

IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

-

MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of α-(3,4-methylenedioxyphenoxy)acetophenone. Retrieved from [Link]

- Leite, A. C. L., & Brondani, D. J. (2001). SYNTHESIS OF 1,3-BENZODIOXOLE DERIVATIVES CONTAINING A AMINO ACID MOIETY IN SIDE CHAIN. Bollettino Chimico Farmaceutico, 140(6), 413-415.

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(1,3-Benzodioxol-5-yl)ethanone. Retrieved from [Link]

-

ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

-

PubChem. (n.d.). 1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone. Retrieved from [Link]

-

OUCI. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

-

SpringerLink. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]

-

ResearchGate. (n.d.). 6-Nitro-1,3-benzodioxole-4-carbaldehyde. Retrieved from [Link]

-

Drugfuture. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-(1,3-Benzodioxol-5-yl)ethanone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-NITRO-p-CYMENE. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.

-

National Center for Biotechnology Information. (n.d.). Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. Retrieved from [Link]

-

PubMed. (1976). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Retrieved from [Link]

-

PubMed. (1985). Selective acylation of 6-deoxyglycals. Retrieved from [Link]

-

YouTube. (2021). Nitration of Methyl Benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Acylation of 5-Nitro- and 5-Ethoxycarbonyl-4,6-diaryl-3,4-dihydropyrimidin-2(1H)-ones. Retrieved from [Link]

Sources

- 1. CAS 56136-84-6: this compound [cymitquimica.com]

- 2. 3',4'-(Methylenedioxy)acetophenone|3162-29-6 [benchchem.com]

- 3. 3,4-Methylenedioxyacetophenone | 3162-29-6 [chemicalbook.com]

- 4. is.muni.cz [is.muni.cz]

- 5. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Khan Academy [khanacademy.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone (CAS 56136-84-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone, registered under CAS number 56136-84-6, is a functionalized aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry. Characterized by the presence of a nitro group and a methylenedioxy bridge on the acetophenone framework, this compound's unique electronic and steric properties make it a valuable precursor for the synthesis of more complex molecular architectures. Its primary utility lies in its conversion to the corresponding amino derivative, which opens a gateway to a diverse range of heterocyclic compounds, some with notable biological activities. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a crystalline solid, with its appearance ranging from pale cream to yellow or pale brown[1]. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the acidity of adjacent protons.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 56136-84-6 | [2][3][4] |

| Molecular Formula | C₉H₇NO₅ | [1][2] |

| Molecular Weight | 209.16 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 4',5'-Methylenedioxy-2'-nitroacetophenone, 3,4-(Methylenedioxy)-6-nitroacetophenone | |

| Appearance | Pale cream to pale yellow to yellow to pale brown crystals or powder | [1] |

| Melting Point | 116.0-125.0 °C | [1] |

| SMILES | CC(=O)C1=CC2=C(OCO2)C=C1=O | [1] |

| InChI Key | BQONDGIXVHVIIR-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Predicted ¹H NMR Spectral Data (in CDCl₃):

-

~2.6 ppm (s, 3H): Protons of the acetyl methyl group (-COCH₃).

-

~6.1 ppm (s, 2H): Protons of the methylenedioxy group (-OCH₂O-).

-

~7.1 ppm (s, 1H): Aromatic proton.

-

~7.8 ppm (s, 1H): Aromatic proton.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

-

~29 ppm: Acetyl methyl carbon.

-

~103 ppm: Methylenedioxy carbon.

-

~106-110 ppm: Aromatic CH carbons.

-

~130-155 ppm: Quaternary aromatic carbons.

-

~195 ppm: Carbonyl carbon.

Synthesis and Reactivity

The primary synthetic route to this compound involves the electrophilic nitration of 3',4'-(Methylenedioxy)acetophenone. The methylenedioxy group is an activating group, directing electrophilic substitution to the ortho and para positions. Due to steric hindrance from the acetyl group, nitration predominantly occurs at the position ortho to the acetyl group and para to the methylenedioxy bridge.

Caption: Fig. 1: Synthesis of this compound.

Experimental Protocol: Nitration of 3',4'-(Methylenedioxy)acetophenone

This protocol is adapted from the general procedure for the nitration of acetophenone derivatives[3][5][6].

Materials:

-

3',4'-(Methylenedioxy)acetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Water

-

Dichloromethane or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Hexane or Ethanol for recrystallization

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 3',4'-(Methylenedioxy)acetophenone to the cold sulfuric acid while maintaining the temperature below 5 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the acetophenone derivative, ensuring the reaction temperature does not exceed 0-5 °C[3].

-

After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at 0-5 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

For further purification, the crude solid can be dissolved in dichloromethane or ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be recrystallized from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield pure this compound.

Key Application: A Precursor to Bioactive Scaffolds

The most significant application of this compound in the context of drug development is its role as a precursor to 2'-Amino-4',5'-methylenedioxyacetophenone. The reduction of the nitro group to an amine is a critical transformation that unlocks the potential for a wide array of subsequent chemical modifications.

Caption: Fig. 2: Reduction to 2'-Amino-4',5'-methylenedioxyacetophenone.

Experimental Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.

Materials:

-

This compound

-

Palladium on Carbon (Pd/C, 5-10 wt%)

-

Methanol or Ethanol

-

Hydrogen Gas (H₂)

-

Filtration aid (e.g., Celite®)

Procedure:

-

To a solution of this compound in methanol or ethanol in a suitable hydrogenation vessel, add a catalytic amount of Pd/C (typically 5-10 mol% of palladium).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature[7].

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2'-Amino-4',5'-methylenedioxyacetophenone, which can be used directly or purified further by recrystallization or column chromatography.

Downstream Synthetic Utility: Access to Quinolones

2'-Amino-4',5'-methylenedioxyacetophenone is a valuable building block for the synthesis of quinolone derivatives. Quinolones are an important class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties[8]. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, is a common method to access these scaffolds[9].

Caption: Fig. 3: Friedländer Synthesis of Quinolones.

The use of 2'-aminoacetophenones in the synthesis of N-substituted-2-amino-3',4'-methylene-dioxypropiophenones, which have shown potential as antidepressants and anti-Parkinsonism agents, has also been explored in the patent literature[10][11]. This highlights the importance of this compound as a starting material for accessing novel therapeutic agents.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements:

-

H302: Harmful if swallowed[10].

-

H315: Causes skin irritation[10].

-

H319: Causes serious eye irritation[10].

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[10].

-

P302+P352: IF ON SKIN: Wash with plenty of water[10].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[10].

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 56136-84-6) is a key synthetic intermediate whose value is primarily realized upon its conversion to 2'-Amino-4',5'-methylenedioxyacetophenone. This transformation provides access to a versatile building block for the construction of various heterocyclic systems, most notably quinolones, which are of significant interest in medicinal chemistry. The synthetic protocols outlined in this guide, derived from established chemical principles, offer a reliable pathway for the preparation and utilization of this compound. As research into novel therapeutics continues, the demand for such well-defined and functionalized building blocks is likely to grow, underscoring the importance of a thorough understanding of the properties and applications of this compound.

References

-

GSRI. This compound. (n.d.). Retrieved from [Link]

-

IS MUNI. Synthesis of 3-nitroacetophenone. (n.d.). Retrieved from [Link]

- Google Patents. US20140243556A1 - Continuous two step flow synthesis of m-amino acetophenone. (2014).

- Google Patents. JPH08259507A - Nitration of acetophenone derivative. (1996).

-

MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). Retrieved from [Link]

-

ResearchGate. Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and 1,3‐dicarbonyl compound (139) in lactic acid. (n.d.). Retrieved from [Link]

-

Organic Syntheses. Acetophenone, m-nitro-. (n.d.). Retrieved from [Link]

- Google Patents. WO1996039133A1 - Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones. (1996).

-

ResearchGate. Hydrogenation of 4‐nitroacetophenone catalyzed by PdNPore‐3, Pd/C (5 wt.% palladium loading) or Raney‐Ni. (n.d.). Retrieved from [Link]

-

Wiley Online Library. 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. (n.d.). Retrieved from [Link]

-

PubMed Central. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Retrieved from [Link]

-

ChemBK. m-Nitroacetophenone. (2022). Retrieved from [Link]

-

Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]

-

PubMed Central. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). Retrieved from [Link]

-

MDPI. Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. (2024). Retrieved from [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). Retrieved from [Link]

- Google Patents. US20140243556A1 - Continuous two step flow synthesis of m-amino acetophenone. (2014).

-

European Patent Office. CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE - EP 2766338 B1. (2020). Retrieved from [Link]

-

Royal Society of Chemistry. Enhanced selective hydrogenation of acetophenone over KIT-6 supported Pd–MOx (M = Fe, Co, Ni) hybrid nanostructures. (n.d.). Retrieved from [Link]

- Google Patents. US2753376A - Preparation of aminoacetophenones. (1956).

-

PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011). Retrieved from [Link]

- Google Patents. CN102924306A - Preparation method for 4-aminoacetophenone. (2013).

-

JEOL. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). (2018). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. aksci.com [aksci.com]

- 3. is.muni.cz [is.muni.cz]

- 4. digibuo.uniovi.es [digibuo.uniovi.es]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. JPH08259507A - Nitration of acetophenone derivative - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 56136-84-6|1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanone|BLD Pharm [bldpharm.com]

- 11. WO1996039133A1 - Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from structurally related analogs to present a predictive yet scientifically rigorous characterization.

The core structure combines a benzodioxole moiety with both a nitro and an acetyl group, each imparting distinct and predictable features to its spectroscopic fingerprint. Understanding these features is paramount for reaction monitoring, quality control, and the rational design of new chemical entities.

Molecular Structure and Key Features

This compound possesses a molecular formula of C₉H₇NO₅ and a molecular weight of approximately 209.16 g/mol .[1] The strategic placement of the electron-withdrawing nitro and acetyl groups on the benzodioxole ring significantly influences the electronic environment of the aromatic protons and carbons, which is key to interpreting its NMR spectra.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum is expected to be relatively simple, displaying signals corresponding to the aromatic, methyl, and methylene protons. The chemical shifts are predicted based on the additive effects of the substituents on the aromatic ring.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ar-H (position 4) | 7.5 - 7.7 | Singlet (s) | 1H | This proton is deshielded by the adjacent nitro group and the acetyl group, resulting in a downfield shift. |

| Ar-H (position 7) | 7.0 - 7.2 | Singlet (s) | 1H | This proton is influenced by the electron-donating effect of the dioxole ring, but less so than in the unsubstituted analog due to the overall electron-withdrawing nature of the molecule. |

| -OCH₂O- | 6.1 - 6.3 | Singlet (s) | 2H | The methylene protons of the benzodioxole ring typically appear as a sharp singlet in this region. |

| -C(O)CH₃ | 2.5 - 2.7 | Singlet (s) | 3H | The methyl protons of the acetyl group are expected in this characteristic downfield region for a methyl ketone. |

Causality in Experimental Design for NMR:

-

Solvent Selection: A deuterated solvent that can dissolve the solid compound, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), would be appropriate. DMSO-d₆ is a good choice for ensuring the dissolution of potentially polar nitro compounds.

-

Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for ¹H and ¹³C NMR.

-

Acquisition Parameters: A standard ¹H NMR experiment would involve a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16 or 32 scans. The relaxation delay should be set to at least 1-2 seconds to ensure quantitative integration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C =O | 195 - 200 | The carbonyl carbon of the acetyl group is expected in this typical downfield region. |

| Ar-C (quaternary, attached to NO₂) | 145 - 150 | The nitro group is strongly electron-withdrawing, causing a significant downfield shift of the attached carbon. |

| Ar-C (quaternary, attached to C=O) | 130 - 135 | The acetyl group also deshields the attached carbon. |

| Ar-C (positions 3a and 7a) | 148 - 152 | These carbons are part of the fused ring system and are influenced by the oxygen atoms of the dioxole group. |

| Ar-CH (position 4) | 110 - 115 | This carbon is shielded by the ortho-para directing dioxole oxygens but deshielded by the meta nitro group. |

| Ar-CH (position 7) | 105 - 110 | This carbon is shielded by the adjacent dioxole oxygen. |

| -OC H₂O- | 102 - 105 | The methylene carbon of the benzodioxole ring has a characteristic chemical shift in this region. |

| -C(O)C H₃ | 28 - 32 | The methyl carbon of the acetyl group is expected in this aliphatic region. |

Experimental Protocol for ¹³C NMR:

A standard proton-decoupled ¹³C NMR experiment would be performed. To distinguish between quaternary and protonated carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) is highly recommended.

Caption: Workflow for distinguishing carbon types using DEPT NMR.

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum will clearly show the presence of the key functional groups: the nitro group, the carbonyl group, and the aromatic and benzodioxole moieties.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100 - 3000 | Aromatic C-H | Stretching |

| ~1680 - 1700 | C=O (Aryl ketone) | Stretching |

| ~1520 - 1550 and ~1340 - 1370 | NO₂ (Nitro group) | Asymmetric and Symmetric Stretching |

| ~1600, ~1475 | Aromatic C=C | Stretching |

| ~1250, ~1040 | C-O (Benzodioxole) | Stretching |

| ~930 | O-CH₂-O (Benzodioxole) | Bending |

Causality in IR Spectroscopy:

The electron-withdrawing nature of the nitro group can slightly lower the C=O stretching frequency compared to an unsubstituted acetophenone due to resonance effects that decrease the double bond character of the carbonyl. The IR spectrum of 3'-nitroacetophenone provides a good reference for the expected positions of the C=O and NO₂ stretches.

Mass Spectrometry (MS): Elucidation of Molecular Weight and Fragmentation

Mass spectrometry will confirm the molecular weight of the compound and provide structural information through its fragmentation pattern.

Predicted Mass Spectrometry Data

| Ion | m/z (predicted) | Rationale |

| [M]⁺ | 209 | Molecular ion |

| [M+H]⁺ | 210 | Protonated molecular ion (in ESI or CI) |

| [M-CH₃]⁺ | 194 | Loss of the methyl group from the acetyl moiety |

| [M-NO₂]⁺ | 163 | Loss of the nitro group |

| [CH₃CO]⁺ | 43 | Acetyl cation |

Experimental Protocol for Mass Spectrometry:

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, which would likely show the protonated molecule [M+H]⁺. Electron ionization (EI) would provide more fragmentation information.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) would provide an accurate mass measurement, confirming the elemental composition.

Caption: A simplified predicted fragmentation pathway in ESI-MS.

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers and drug development professionals can confidently identify and characterize this molecule, even in the absence of published experimental spectra. The provided protocols and interpretations serve as a valuable resource for anyone working with this or structurally related compounds.

References

Sources

An In-depth Technical Guide to the Solid-State Characterization of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Foreword: The Imperative of Physical Characterization

In the fields of pharmaceutical development and materials science, the chemical identity of a molecule is only the beginning of its story. The solid-state properties of a compound, such as its crystal form, thermal stability, and particle morphology, govern its bulk behavior, including solubility, bioavailability, and manufacturability. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone, a functionalized benzodioxole derivative, serves as a valuable intermediate in organic synthesis.[1][2] Its utility in research and development necessitates a thorough understanding of its physical characteristics to ensure reproducibility, quality, and performance in subsequent applications.

This guide provides a comprehensive framework for the physical characterization of this compound solid. While specific experimental data for this exact molecule is not extensively published, we will establish a robust analytical strategy. This will be achieved by outlining the critical experimental techniques and interpreting the expected outcomes, drawing parallels with its well-characterized parent compound, 1-(1,3-benzodioxol-5-yl)ethanone, where appropriate. The causality behind each methodological choice is explained to provide researchers with not just a protocol, but a foundational understanding of the science.

Compound Identification and Molecular Structure

The foundational step in any physical characterization is the unambiguous confirmation of the molecule's identity. This compound is an organic compound featuring a benzodioxole core, substituted with an ethanone (acetyl) group and a nitro group.[1] These functional groups are expected to significantly influence its solid-state packing and intermolecular interactions compared to its parent structure.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 3,4-(Methylenedioxy)-6-nitroacetophenone; 4',5'-Methylenedioxy-2'-nitroacetophenone | [1] |

| CAS Number | 56136-84-6 | [1][3][4][5] |

| Molecular Formula | C₉H₇NO₅ | [1][3][6][7] |

| Molecular Weight | 209.16 g/mol | [3][6] |

| Canonical SMILES | CC(=O)C1=CC2=C(C=C1--INVALID-LINK--[O-])OCO2 | [3][7] |

| InChI Key | BQONDGIXVHVIIR-UHFFFAOYSA-N | [1][3][6] |

Macroscopic and Thermal Properties of the Solid

The macroscopic appearance and thermal behavior of a powder are direct consequences of its microscopic structure. These properties are critical for handling, formulation, and predicting stability.

Appearance and Morphology

Based on supplier information and the nature of similar small organic molecules, this compound is expected to be a crystalline solid.[1][3] Its color is often described as off-white to light yellow powder.[4]

Expert Insight: The color likely arises from the nitro-aromatic chromophore. Variations in color (from off-white to yellow) can sometimes indicate the presence of impurities or different polymorphic forms, warranting further investigation by techniques like Powder X-ray Diffraction (PXRD). While visual inspection is the first step, quantitative analysis of particle size and shape via Scanning Electron Microscopy (SEM) is crucial for understanding flowability and dissolution kinetics.

Thermal Analysis: Probing Stability and Phase Transitions

Thermal analysis techniques are indispensable for determining the stability, purity, and phase behavior of a solid compound.

3.2.1 Differential Scanning Calorimetry (DSC)

DSC is the primary technique for measuring the melting point, identifying phase transitions, and assessing the purity of a crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Causality of Method: The melting of a pure crystalline solid is a sharp, endothermic event. The temperature at which this occurs (the melting point) is a characteristic physical constant. The presence of impurities typically broadens the melting endotherm and lowers the melting point. DSC provides a highly accurate and reproducible measurement of this event. For the parent compound, 1-(1,3-benzodioxol-5-yl)ethanone, the melting point is well-documented in the range of 85-89 °C.[8][9][10] The addition of a polar nitro group and an acetyl group in this compound is expected to introduce stronger dipole-dipole interactions and potentially weak hydrogen bonds, leading to a significantly higher melting point due to a more stable crystal lattice.

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into a non-reactive aluminum pan.

-

Encapsulation: Crimp the pan with a lid. For volatile samples or to prevent oxidative degradation, use a hermetically sealed pan. An identical empty pan is used as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the expected melting point (e.g., 250 °C). Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined from the onset temperature or the peak maximum of the endothermic event. The area under the peak corresponds to the enthalpy of fusion.

Caption: Workflow for DSC analysis.

3.2.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is essential for determining thermal stability and the temperature of decomposition.

Causality of Method: Nitroaromatic compounds can be thermally sensitive. TGA is chosen to identify the temperature at which the compound begins to degrade, which is critical for establishing safe handling and storage conditions. It also serves as a self-validating system; a significant mass loss before the melting point observed in DSC would indicate decomposition rather than melting.

-

Calibration: Calibrate the instrument using certified weight standards and magnetic transition standards (e.g., Curie point of nickel).

-

Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan onto the TGA's microbalance.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10-20 °C/min) under a controlled nitrogen atmosphere.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset of the mass loss curve indicates the beginning of thermal decomposition.

Solid-State Structure and Crystallography

The arrangement of molecules in the crystal lattice defines the solid form. Different arrangements, known as polymorphs, can have drastically different physical properties.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional structure of a molecule and its arrangement in a crystal. It provides precise information on bond lengths, angles, and intermolecular interactions.

Causality of Method: To truly understand the physical properties of the solid, we must know its crystal structure. SCXRD is the only technique that provides this information with atomic-level resolution. It allows us to directly visualize the hydrogen bonds and π-stacking interactions that hold the solid together, explaining its observed thermal properties. A crystallographic study on the parent compound, 1-(1,3-benzodioxol-5-yl)ethanone, revealed a nearly planar benzodioxole ring system and intermolecular C-H···O interactions that link molecules into chains.[11] For the nitro-substituted title compound, we would expect a significantly different packing arrangement due to the strong electronic and steric influence of the nitro group.

-

Crystal Growth: High-quality single crystals are paramount. This is typically the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a dust-free environment is a common method. Other techniques include slow cooling or vapor diffusion.

-

Crystal Selection & Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with no visible cracks) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal motion. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then solved and refined using specialized software (e.g., SHELXTL) to yield a final model of the atomic positions.[11]

Caption: Workflow for single-crystal X-ray analysis.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used to analyze the bulk crystalline material. It generates a unique fingerprint for a specific crystal form.

Causality of Method: While SCXRD analyzes a single perfect crystal, PXRD analyzes a bulk powder containing millions of microcrystals. This makes it the ideal tool for routine quality control, polymorph screening, and confirming that the bulk sample consists of the same crystalline phase as the single crystal analyzed by SCXRD.

Spectroscopic and Analytical Confirmation

Spectroscopic techniques provide confirmation of the chemical structure and can offer insights into the solid state.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass that can be used to confirm the elemental composition. While typically a solution-state technique, it is a mandatory step in confirming the identity of the starting material.

Predicted Collision Cross Section (CCS): For advanced analysis, ion mobility-mass spectrometry can be used. The CCS is a measure of the ion's size and shape in the gas phase. Predicted CCS values can aid in tentative identification.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 210.03970 | 140.0 |

| [M+Na]⁺ | 232.02164 | 147.9 |

| [M-H]⁻ | 208.02514 | 146.3 |

| [M+NH₄]⁺ | 227.06624 | 158.1 |

| Data sourced from PubChemLite prediction.[7] |

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. The functional groups in this compound (C=O of the ketone, symmetric and asymmetric stretches of the NO₂, C-O-C of the dioxole ring) will give rise to characteristic absorption bands.

Causality of Method: These techniques are highly sensitive to the local chemical environment. Because polymorphs have different intermolecular interactions, their solid-state FTIR and Raman spectra can differ, making these powerful and rapid tools for polymorph screening. For example, shifts in the C=O stretching frequency can indicate changes in hydrogen bonding involving the ketone group. The parent compound's IR spectrum is available for reference in the NIST Chemistry WebBook.[12]

Summary and Conclusion

The comprehensive physical characterization of this compound solid is a multi-faceted process requiring a suite of orthogonal analytical techniques. While publicly available experimental data on the title compound is limited, a robust characterization can be achieved by applying the principles and protocols outlined in this guide. Thermal analysis (DSC, TGA) is essential for determining stability and purity, while crystallographic methods (SCXRD, PXRD) are required to understand the solid-state structure. These are complemented by spectroscopic techniques that confirm chemical identity and can probe the solid form. This systematic approach ensures a thorough understanding of the material, which is critical for its effective application in research and development.

References

- 1. CAS 56136-84-6: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. jieheng.lookchem.com [jieheng.lookchem.com]

- 5. This compound [drugfuture.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. PubChemLite - this compound (C9H7NO5) [pubchemlite.lcsb.uni.lu]

- 8. 3',4'-(Methylenedioxy)acetophenone|3162-29-6 [benchchem.com]

- 9. 3,4-Methylenedioxyacetophenone | 3162-29-6 [chemicalbook.com]

- 10. 3,4-Methylenedioxyacetophenone CAS#: 3162-29-6 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 3',4'-(Methylenedioxy)acetophenone [webbook.nist.gov]

A Technical Guide to the Synthesis and Pharmacological Applications of 1,3-Benzodioxole Derivatives

Executive Summary

The 1,3-benzodioxole, or methylenedioxyphenyl, scaffold is a prominent heterocyclic structure found in a multitude of natural products and synthetic compounds. Its unique electronic and conformational properties have established it as a "privileged structure" in medicinal chemistry and agrochemical research. This guide provides an in-depth exploration of the 1,3-benzodioxole core, intended for researchers, scientists, and professionals in drug development. We will traverse its natural origins, delve into key synthetic methodologies with detailed protocols, and survey its vast pharmacological landscape—from anticancer and antimicrobial agents to innovative plant growth regulators. The narrative emphasizes the causality behind synthetic choices and the mechanisms underpinning biological activity, supported by data, workflow diagrams, and authoritative references to ensure scientific integrity.

Chapter 1: The 1,3-Benzodioxole Scaffold: A Privileged Core

Molecular Structure and Properties

The 1,3-benzodioxole is an organic compound featuring a benzene ring fused to a five-membered dioxole ring, with the chemical formula C₇H₆O₂.[1][2] This fusion confers a high degree of aromaticity and stability.[1] The key feature is the methylenedioxy bridge (–O–CH₂–O–), which makes the aromatic ring electron-rich and thus highly reactive towards electrophilic substitution.[1] This inherent reactivity, combined with its rigid, planar structure, makes 1,3-benzodioxole a versatile and valuable starting material for a wide array of organic transformations and a foundational block for building complex, biologically active molecules.

Natural Occurrence: From Spices to Essential Oils

The 1,3-benzodioxole moiety is ubiquitous in the plant kingdom, forming the structural backbone of many well-known natural products.[3] Prominent examples include:

-

Safrole: A primary constituent of sassafras oil, also found in camphor wood, nutmeg, and cinnamon.[4][5] It serves as a natural antifeedant in plants.[5]

-

Piperine: The alkaloid responsible for the pungency of black pepper.

-

Myristicin: Found in nutmeg, mace, parsley, and dill.[4]

-

Apiol and Dillapiole: Isomeric compounds present in celery, parsley, dill seed, and fennel root.[4]

-

Sesamol: A key antioxidant component of sesame oil.

The widespread presence of this scaffold in dietary and medicinal plants has historically pointed towards its significant biological potential, inspiring countless synthetic and pharmacological investigations.[4]

Significance in Drug Discovery and Agrochemicals

The 1,3-benzodioxole ring system is considered a privileged scaffold due to its ability to interact with multiple biological targets, leading to a broad spectrum of activities. In drug discovery, derivatives have been developed as anticancer, anticonvulsant, anti-inflammatory, antihypertensive, and antimicrobial agents.[6][7] For instance, the approved anticonvulsant drug Stiripentol features this core, and the scaffold is present in potent clinical antitumor agents like etoposide.[4][8]

In the agrochemical industry, these derivatives have a long history as insecticide synergists, enhancing the efficacy of agents like pyrethrum by inhibiting insect cytochrome P-450 enzymes.[1] More recently, they have been developed as targeted herbicides and potent plant growth regulators, demonstrating their versatility beyond pharmacology.[9]

Chapter 2: Synthetic Strategies for 1,3-Benzodioxole Derivatives

The synthesis of 1,3-benzodioxole derivatives can be approached in two primary ways: formation of the core ring system from precursors or functionalization of a pre-existing benzodioxole scaffold.

Formation of the Core Benzodioxole Ring

The most fundamental synthesis involves the condensation of a catechol (a benzene ring with two adjacent hydroxyl groups) with a methylene source. This acid-catalyzed reaction forms the characteristic methylenedioxy bridge.[1]

Diagram: General Synthesis of the 1,3-Benzodioxole Core

Caption: Formation of the 1,3-benzodioxole ring from catechol.

Functionalization of the Aromatic Ring

Given the availability of 1,3-benzodioxole and its simple derivatives, direct functionalization of the aromatic ring is a common and powerful strategy.

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating new carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly effective for elaborating the benzodioxole scaffold.[6] This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents, enabling extensive structure-activity relationship (SAR) studies.[6]

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from a reported synthesis of novel 1,3-benzodioxole derivatives.[6]

-

Reactant Preparation: In a reaction vessel, dissolve the bromo-benzodioxole substrate (1 equivalent) and the desired arylboronic acid (1.2 equivalents) in a suitable solvent mixture (e.g., toluene/ethanol/water).

-

Catalyst and Base Addition: Add triphenylphosphine (PPh₃) as a ligand, followed by the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.05 equivalents). Add potassium carbonate (K₂CO₃) as the base (2 equivalents).

-

Reaction Execution: Purge the mixture with an inert gas (e.g., Argon) and heat to reflux (typically 80-100 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-